molecular formula C10H12N2O B3228856 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile CAS No. 1269968-25-3

4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile

Cat. No.: B3228856
CAS No.: 1269968-25-3
M. Wt: 176.21
InChI Key: OKVAGQAJKRKQLI-JTQLQIEISA-N
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Description

Significance of Stereochemistry in Chemical Structures

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining a compound's biological activity. mhmedical.compatsnap.com Many biological molecules, such as enzymes and receptors, are themselves chiral, meaning they exist in a specific three-dimensional form. Consequently, they interact differently with the various stereoisomers of a drug molecule. mhmedical.com This concept is often compared to a key fitting into a lock, where only one enantiomer (a non-superimposable mirror image) of a chiral drug will bind effectively to its biological target. patsnap.comslideshare.net

The spatial arrangement of atoms can profoundly influence a drug's potency, selectivity, and even its safety profile. ijpsjournal.com In some cases, one enantiomer of a drug can be therapeutically active while the other is inactive or, in well-known examples like thalidomide, harmful. slideshare.netntu.edu.sg Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, allowing for the creation of drugs with enhanced efficacy and reduced side effects. patsnap.comntu.edu.sg

Overview of Functionalized Benzonitrile (B105546) Scaffolds in Synthetic Chemistry

The benzonitrile unit, consisting of a benzene ring attached to a cyano (-C≡N) group, is a common and versatile scaffold in medicinal chemistry. mdpi.com The nitrile group is a strong hydrogen bond acceptor and can act as a bioisostere for hydroxyl or carboxyl groups, allowing it to interact with biological targets. nih.gov Its presence can also influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Benzimidazole derivatives, which are structurally similar to naturally occurring nucleotides, are important scaffolds in drug discovery due to their ability to interact with various biopolymers. researchgate.netcovenantuniversity.edu.ng The aromatic ring of benzonitrile can be readily modified with various functional groups, creating a library of compounds for screening for biological activity. mdpi.com This makes functionalized benzonitrile scaffolds valuable starting points for the development of new therapeutic agents. researchgate.net Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a wide range of medical conditions. nih.gov

Importance of Chiral Aminoether Motifs

Chiral aminoether motifs, which contain a stereocenter adjacent to both an amine and an ether functional group, are prevalent in many bioactive compounds and natural products. researchgate.net These structural units are also valuable building blocks and ligands in asymmetric synthesis. researchgate.net The synthesis of chiral vicinal amino alcohols and their corresponding ethers is a significant area of research, as these compounds serve as versatile platforms for developing chiral ligands and catalysts. researchgate.net The ability to construct these motifs with high enantioselectivity is crucial for the synthesis of complex target molecules. researchgate.net

Contextualization of 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile within Contemporary Organic Chemistry Research

The compound this compound integrates the three critical structural features discussed above. Its structure is defined by:

A benzonitrile scaffold , providing a versatile aromatic core with a polar nitrile group.

A chiral benzylic amine at the carbon adjacent to the benzene ring. Chiral amines are ubiquitous in pharmaceuticals, and their synthesis is a major focus of organic chemistry. nih.govacs.orgsigmaaldrich.com

A chiral aminoether motif , specifically a 1-amino-2-methoxyethyl group, which is a common feature in bioactive molecules. researchgate.net

The specific "(1R)" designation indicates a defined stereochemistry at the chiral center. This enantiopure structure makes it a valuable chiral building block. While extensive research on this specific molecule is not widely published, its constituent parts suggest its potential as an intermediate in the asymmetric synthesis of more complex, biologically active compounds, particularly in the pharmaceutical industry. Its structure is a deliberate combination of motifs known to impart valuable chemical and biological properties.

Interactive Data Tables

Table 1: Comparison of Stereoisomer Properties

This table illustrates the general principle of how stereoisomers of a chiral drug can have different biological effects, a key consideration for compounds like this compound.

DrugEnantiomerBiological Activity
Ibuprofen (S)-(+)-IbuprofenActive as an anti-inflammatory agent
(R)-(-)-IbuprofenInactive, but converted to the (S)-form in the body
Citalopram (S)-Citalopram (Escitalopram)Active as an antidepressant
(R)-CitalopramLess active and may counteract the effects of the (S)-enantiomer
Propoxyphene DextropropoxypheneAnalgesic (pain reliever)
LevopropoxypheneAntitussive (cough suppressant)

Table 2: Examples of Nitrile-Containing Pharmaceuticals

This table highlights the use of the benzonitrile scaffold in approved drugs, contextualizing the importance of this functional group in the subject molecule.

Drug NameTrade NameTherapeutic Use
Anastrozole ArimidexTreatment of breast cancer
Letrozole FemaraTreatment of breast cancer
Verapamil Isoptin, CalanTreatment of high blood pressure and angina
Rilpivirine EdurantTreatment of HIV/AIDS

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R)-1-amino-2-methoxyethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-7-10(12)9-4-2-8(6-11)3-5-9/h2-5,10H,7,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVAGQAJKRKQLI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1r 1 Amino 2 Methoxyethyl Benzonitrile

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net This process involves breaking bonds (disconnections) and converting functional groups to identify plausible synthetic precursors.

Two logical primary disconnections are:

C-N Bond Disconnection: This is often a preferred strategy as numerous methods exist for the asymmetric formation of C-N bonds. nih.govacs.org This disconnection leads to a chiral methoxy (B1213986) alcohol precursor. The amino group can be installed via methods such as reductive amination of a ketone or substitution of a leaving group.

C-O Bond Disconnection: Disconnecting the ether linkage reveals a chiral amino alcohol. While feasible, this approach can present challenges in selectively methylating the alcohol in the presence of a potentially reactive amine group.

A two-group disconnection approach can also be considered, targeting the 1,2-amino alcohol relationship. amazonaws.com This might lead back to a precursor like a chiral epoxide, which can be opened by a cyanide source (to form the benzonitrile) or an aromatic precursor, followed by functional group manipulations.

Table 1: Comparison of Primary Disconnection Strategies

Disconnection Point Precursor Type Key Forward Reaction Advantages Potential Challenges
C-N Bond Chiral Methoxy Ketone/Alcohol Asymmetric Reductive Amination, Nucleophilic Substitution Convergent; powerful asymmetric methods available. acs.org Synthesis of the chiral methoxy precursor may be required.
C-O Bond Chiral Amino Alcohol Williamson Ether Synthesis Utilizes a common chiral building block. Chemoselectivity issues (N- vs. O-methylation).
Aromatic C-C Bond Arylmetal species & Chiral Epoxide Cross-coupling Builds carbon skeleton directly. Requires preparation of specific organometallic reagents.

Ultimately, the C-N bond disconnection is often the most strategic, leveraging the extensive toolkit available for asymmetric amine synthesis.

The benzonitrile (B105546) group is a key pharmacophore and can be introduced at various stages of the synthesis. nih.gov The choice of method depends on the functional groups present in the intermediate. rsc.orgacs.org

From an Aryl Halide: The most common method is the Rosenmund-von Braun reaction, involving the cyanation of an aryl halide (e.g., 4-bromobenzyl precursor) with a cyanide salt, typically using a copper(I) or palladium catalyst. acs.org

From an Aniline (Sandmeyer Reaction): An aromatic amine can be converted to a diazonium salt, which is then treated with a copper(I) cyanide to install the nitrile group. This is effective but requires careful handling of the diazonium intermediate. acs.org

From a Benzaldehyde or Aldoxime: A precursor such as 4-formylbenzonitrile or a derivative like 4-bromobenzaldehyde (B125591) can be used. The aldehyde can be converted to an oxime, which is then dehydrated to the nitrile. rsc.orggoogle.com This can be performed in a one-pot procedure from the aldehyde. google.com

From an Amide: Primary amides can be dehydrated using various reagents (e.g., P₂O₅, SOCl₂, POCl₃) to form nitriles. atamanchemicals.com

The introduction of the nitrile is often planned for either the beginning or the end of the synthesis to avoid interference with reagents used to construct the chiral side chain.

Asymmetric Synthesis Strategies for the (1R)-Stereocenter

Establishing the (R)-configuration at the chiral center is the most critical aspect of the synthesis. This is typically achieved using either chiral auxiliaries or catalytic asymmetric methods.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For the synthesis of 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile, a common approach would involve an Evans oxazolidinone auxiliary. williams.eduresearchgate.net The synthesis could proceed as follows:

Acylation: The chiral auxiliary, for instance (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acyl halide, such as methoxyacetyl chloride, to form an N-acyl oxazolidinone.

Diastereoselective Reaction: The resulting compound is converted to its enolate, which then reacts with a suitable electrophile corresponding to the 4-cyanobenzyl moiety (e.g., 4-cyanobenzyl bromide). The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face, leading to one diastereomer in high excess. williams.edu

Cleavage: The chiral auxiliary is cleaved from the product, typically via hydrolysis or reduction, to yield the chiral methoxy acid or alcohol, which can then be converted to the target amine.

Other auxiliaries, such as those based on pseudoephedrine or pseudoephenamine, are also highly effective in directing stereoselective alkylation reactions. wikipedia.orgnih.gov

Table 2: Representative Chiral Auxiliaries for Asymmetric Alkylation

Chiral Auxiliary Typical Reaction Diastereomeric Ratio (d.r.) Reference
Evans Oxazolidinones Enolate Alkylation >98:2 williams.edu
Pseudoephedrine Amides Enolate Alkylation >95:5 wikipedia.org
Camphorsultams Aldol (B89426) Reactions, Alkylations >90:10 sigmaaldrich.com
SAMP/RAMP Hydrazones α-Alkylation of Ketones/Aldehydes >95:5 wikipedia.org

Chiral Catalyst-Mediated Approaches

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. frontiersin.org

Transition-metal catalysis is a powerful tool for the enantioselective synthesis of chiral amines. nih.govacs.orgresearchgate.net A highly effective strategy for synthesizing the target compound would be the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral imine precursor.

Synthetic Route via Asymmetric Reductive Amination:

Precursor Synthesis: The synthesis begins with the preparation of the ketone precursor, 1-(4-cyanophenyl)-2-methoxyethan-1-one.

Asymmetric Reaction: This ketone can undergo asymmetric reductive amination. In this process, the ketone reacts with an ammonia (B1221849) source to form a prochiral imine in situ. This imine is then hydrogenated using a chiral transition-metal catalyst, such as a complex of rhodium, ruthenium, or iridium with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos). nih.govacs.org The chiral environment of the catalyst forces the hydrogen to add to one face of the imine, yielding the desired (R)-amine with high enantioselectivity.

Alternatively, asymmetric transfer hydrogenation using a chiral catalyst and a hydrogen donor like formic acid or isopropanol (B130326) can achieve the same transformation. These methods are often operationally simpler than those requiring high-pressure hydrogen gas.

Table 3: Selected Chiral Catalyst Systems for Asymmetric Imine Hydrogenation

Metal/Ligand System Substrate Type Typical Enantiomeric Excess (ee) Reference
Ru-BINAP Aromatic Ketones/Imines >95% nih.gov
Rh-DuPhos N-Acyl Imines/Enamides >98% acs.org
Ir-f-Binaphane N-Alkyl Imines >90% acs.org
Cu-Phos 2-Azadienes (for amino alcohols) >90% nih.gov

These catalytic methods are highly efficient and are frequently employed in industrial settings for the synthesis of enantiopure pharmaceuticals due to their high selectivity and operational efficiency. nih.gov

An exploration of advanced synthetic strategies reveals a variety of catalytic methods applicable to the stereocontrolled synthesis of this compound, a chiral molecule of interest in medicinal and materials chemistry. These methodologies, leveraging transition metal catalysis and organocatalysis, provide powerful tools for establishing the required stereocenter with high fidelity.

1 Transition Metal-Catalyzed Methodologies

Transition metal catalysis offers highly efficient and selective pathways for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the target molecule.

1 Copper-Catalyzed Enantioselective Processes

Copper catalysis is a versatile tool for asymmetric synthesis, particularly in the formation of C-N bonds and the synthesis of chiral amino alcohols. One prominent strategy involves the sequential copper hydride (CuH)-catalyzed hydrosilylation of an α,β-unsaturated aldehyde followed by a hydroamination step. This approach allows for the creation of multiple contiguous stereocenters with a high degree of control. nih.gov For the synthesis of this compound, a plausible precursor would be an enol ether derived from 4-cyanobenzaldehyde (B52832).

A general stereodivergent strategy using a copper-based catalyst can provide access to all possible stereoisomers of amino alcohol products. nih.gov The process begins with the hydrosilylation of an enal or enone, followed by treatment with an aminating reagent. nih.gov The choice of the chiral ligand is critical for inducing enantioselectivity. Ligands such as DTBM-SEGPHOS have proven effective in these transformations. nih.gov While direct synthesis of the target compound is not explicitly detailed, the principles of copper-catalyzed asymmetric hydroamination of olefin derivatives provide a strong foundation for its potential synthesis. nih.gov Similarly, copper-catalyzed borylation of β-amidoacrylates can produce α-aminoboronates, which are valuable intermediates in the synthesis of complex amino compounds. nih.gov

Table 1: Representative Copper-Catalyzed Enantioselective Hydroamination
SubstrateCatalyst SystemYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
(E)-β-Aryl Substituted EnalsCu(OAc)₂ / (S)-DTBM-SEGPHOSHigh>20:1>99 nih.gov
β-AmidoacrylatesCu Catalyst / Chiral LigandGoodN/AHigh nih.gov
2 Rhodium-Catalyzed Stereoselective Transformations

Rhodium catalysts, particularly those paired with chiral diene ligands, are effective in dynamic kinetic asymmetric transformations (DYKAT) for synthesizing chiral molecules. nih.govnih.gov These methods can be applied to the asymmetric synthesis of allylic amines and other branched amine products. acs.orgrsc.org For instance, a rhodium-catalyzed asymmetric addition of a C-H bond from a benzamide (B126) to an imine can generate α-branched amines. acs.org

A key challenge in these transformations is controlling both regio- and enantioselectivity. The choice of the chiral ligand, such as a Hayashi diene ligand, is crucial for inducing asymmetry. nih.gov Computational studies often support that the catalyst promotes asymmetric induction by controlling the relative populations of diastereomeric intermediates, such as syn and anti π-allyl complexes. nih.gov While a direct application to this compound is not documented, the rhodium-catalyzed asymmetric functionalization of imines derived from 4-cyanobenzaldehyde presents a viable synthetic route.

Table 2: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Amines
Reaction TypeCatalyst SystemSubstrate ScopeEnantioselectivityReference
Asymmetric Fluorination (DYKAT)[Rh(ethylene)₂]₂ / Chiral Diene LigandMorita Baylis Hillman SubstratesGood to High ee nih.govnih.gov
Addition of Benzamides to IminesRhodium CatalystAromatic N-sulfonyl aldiminesN/A (Focus on C-H activation) acs.org
Conversion of Allylic AminesRhodium CatalystAliphatic and Aromatic Allylic AminesExcellent ee rsc.org
3 Palladium-Catalyzed Asymmetric Functionalizations

Palladium catalysis is a cornerstone of modern organic synthesis, with powerful applications in asymmetric C-N bond formation. A notable method is the asymmetric benzylic substitution of benzyl (B1604629) carbonates with amine nucleophiles. nih.govacs.orgresearchgate.net This reaction often proceeds via a dynamic kinetic asymmetric transformation (DYKAT), allowing for the conversion of a racemic starting material into a single enantiomer of the product with high enantiomeric excess. acs.orgresearchgate.net

The combination of a palladium precursor, such as Pd₂(dba)₃, and a chiral phosphine ligand, like (R)-BINAP, is commonly employed. nih.govacs.org This catalytic system can effectively generate optically active benzylic amines from racemic secondary benzyl carbonates. nih.gov This methodology is directly applicable to the synthesis of the target structure by using a suitably substituted benzyl carbonate bearing a 4-cyanophenyl group and reacting it with an appropriate nitrogen nucleophile that can be converted to the primary amine. Furthermore, palladium-catalyzed asymmetric benzylation of prochiral nucleophiles, such as oxindoles or azlactones, represents another powerful strategy for creating stereogenic centers at the benzylic position. stanford.edu

Table 3: Palladium-Catalyzed Asymmetric Benzylic Amination
SubstrateCatalyst SystemNucleophileYield (%)Enantiomeric Ratio (er)Reference
Secondary Benzyl CarbonatesPd / (R)-BINAPAmides, AminesGoodHigh nih.govacs.org
Benzylic ElectrophilesPd / Phosphoramidite LigandCyclic Olefins (Heck Reaction)Highup to 94% ee organic-chemistry.org

2 Organocatalytic Methods for Stereocontrol

Organocatalysis has emerged as a powerful alternative and complement to metal catalysis, utilizing small organic molecules to catalyze asymmetric transformations.

1 N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts known for their ability to induce "umpolung" or polarity reversal. rsc.org In the context of amine synthesis, NHCs can catalyze the coupling of enamides with aldehydes to generate N-protected amines with high enantioselectivity, often creating quaternary carbon centers. figshare.comresearchgate.net The reaction proceeds through the formation of a chiral ester enolate equivalent from an α,β-unsaturated aldehyde, which then reacts with an electrophile. nih.gov

A key intermediate in many NHC-catalyzed reactions is the Breslow intermediate, formed from the addition of the NHC to an aldehyde. acs.org This intermediate is nucleophilic and can react with various electrophiles, including imines. rsc.orgacs.org The enantioselective umpolung of imines, reacting with a nucleophile generated via NHC catalysis, is a promising strategy. rsc.org A potential route to the target compound could involve the reaction of an imine derived from 4-cyanobenzaldehyde with a methoxyacetaldehyde (B81698) equivalent under the control of a chiral triazolium-derived NHC catalyst.

Table 4: N-Heterocyclic Carbene (NHC) Catalyzed Asymmetric Reactions
Reaction TypeNHC PrecursorKey IntermediateEnantioselectivityReference
Enamide-Aldehyde Cross-CouplingChiral Triazolium SaltAcyl Azolium / EnolateHigh ee figshare.comresearchgate.net
Imine UmpolungChiral Triazolium SaltAza-Breslow IntermediatePromising rsc.org
Hetero-Diels-AlderChiral Triazolium SaltEster Enolate EquivalentHighly Enantioselective nih.gov
2 Chiral Lewis Base Catalysis

Chiral amines, particularly derivatives of cinchona alkaloids and 4-(dimethylamino)pyridine (DMAP), are effective Lewis base catalysts for a variety of asymmetric reactions. psu.eduacs.org One of the most powerful applications is in the asymmetric Mannich reaction, which involves the addition of an enolate equivalent to an imine, yielding β-amino carbonyl compounds. acs.orgnih.gov

These catalysts operate by activating the imine electrophile through hydrogen bonding, facilitating nucleophilic attack. Thiourea-based bifunctional catalysts, for example, have shown extraordinary scope in catalyzing the addition of silyl (B83357) ketene (B1206846) acetals to N-Boc protected aldimines, affording β-amino esters with nearly quantitative yields and excellent enantioselectivity (up to 98% ee). acs.org This method could be adapted for the synthesis of this compound by reacting an imine derived from 4-cyanobenzaldehyde with a silyl ketene acetal (B89532) of a methoxyacetate (B1198184) equivalent, catalyzed by a chiral thiourea (B124793) or another suitable Lewis base.

Table 5: Chiral Lewis Base Catalyzed Asymmetric Mannich Reaction
Catalyst TypeImine SubstrateNucleophileYield (%)Enantiomeric Excess (ee, %)Reference
Thiourea derivativeN-Boc aldimines (Aryl, Heteroaryl)Silyl Ketene Acetals~99up to 98 acs.org
N,N-Phthaloyl tert-leucineN-Aryl, C-Aryl Schiff's basesSilyl Ketene AcetalsGood>99:1 d.r. nih.gov
3 Chiral Acid/Base Cooperative Catalysis

Cooperative catalysis, where two or more catalytic species work in concert, can lead to enhanced reactivity and selectivity. In the context of chiral amine synthesis, bifunctional catalysts that possess both a Lewis basic site (e.g., an amine) and a Brønsted acidic site (e.g., a thiourea or squaramide) are particularly effective. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile.

Chiral squaramide catalysts derived from cinchona alkaloids have been successfully employed in one-pot asymmetric Mannich reactions to produce novel β-amino acid derivatives. mdpi.com The squaramide moiety acts as a hydrogen-bond donor to activate the imine, while the tertiary amine of the cinchona alkaloid acts as a base. This dual activation mode facilitates highly organized, enantioselective bond formation. For the target molecule, a three-component reaction between 4-cyanobenzaldehyde, an amine source, and a methoxy-containing nucleophile could be envisioned under the control of a chiral squaramide catalyst.

Table 6: Chiral Squaramide-Catalyzed Asymmetric Mannich Reaction
CatalystReaction ComponentsSolventYield (%)Enantiomeric Excess (ee, %)Reference
Squaramide Cinchona AlkaloidAldehyde, Amine, MalonateTolueneModerateModerate to Excellent mdpi.com

Construction of the Amino and Methoxyethyl Functionalities

The primary challenge in synthesizing this compound lies in the precise, stereocontrolled installation of the amine group at the benzylic position. This section explores several modern catalytic strategies designed to achieve this transformation with high enantioselectivity.

Chiral amines are invaluable as building blocks in the synthesis of complex molecules and as active pharmaceutical ingredients themselves. nih.govnih.gov Consequently, a variety of enantioselective methods, including reductive amination, hydroamination, and allylic amination, have been developed to produce these high-value compounds. nih.govacs.org The following subsections discuss specific strategies applicable to the stereoselective synthesis of the target molecule.

Direct functionalization of a benzylic C(sp³)–H bond represents a highly atom-economical and efficient strategy for installing an amine group. This approach avoids the need for pre-functionalized substrates, directly converting an alkylarene into a valuable benzylic amine.

Recent advances have demonstrated the potential of manganese and copper-based catalysts for intermolecular benzylic C–H amination. nih.govchemrxiv.org These methods often proceed with high levels of reactivity and site-selectivity, even in complex molecules containing multiple reactive C–H bonds. nih.gov For instance, a manganese perchlorophthalocyanine catalyst has been reported for the intermolecular amination of benzylic C–H bonds with exceptional functional group tolerance. nih.gov Similarly, cationic copper catalytic systems have been developed for intermolecular enantioselective benzylic C(sp³)–H amination, transforming various alkylarenes into chiral amines with high enantioselectivities. chemrxiv.org

Enzymatic approaches offer another powerful tool for selective C–H amination. nih.gov Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing the direct primary amination of benzylic C(sp³)–H bonds with excellent chemo-, regio-, and enantioselectivity. nih.gov These biocatalytic processes are highly efficient, achieving high total turnover numbers and enantiomeric excesses. nih.gov

Table 1: Catalytic Systems for Benzylic C(sp³)-H Amination
Catalyst SystemKey FeaturesAmine SourceTypical SelectivityReference
[MnIII(ClPc)]Base-metal catalyst, high functional group toleranceSulfonyliminoiodinanesHigh site-selectivity for sterically accessible, electron-rich sites nih.gov
Cationic Copper ComplexEnables intermolecular enantioselective reactionsAmidesHigh enantioselectivities chemrxiv.org
Engineered Cytochrome P411Biocatalytic, direct primary aminationHydroxylamine derivativesExcellent chemo-, regio-, and enantioselectivity (up to 96% ee) nih.gov

Asymmetric hydroamination, the addition of an N-H bond across an alkene, is a direct and atom-economical method for synthesizing chiral amines. illinois.edu For the synthesis of this compound, this strategy would likely involve a precursor such as 4-ethenylbenzonitrile (4-vinylbenzonitrile) or a related substituted alkene.

Transition-metal-catalyzed hydroamination has emerged as a powerful tool for this transformation. nih.gov Copper-catalyzed systems, in particular, have been successfully applied to the asymmetric hydroamination of unactivated internal olefins to produce highly enantioenriched α-branched amines. nih.gov This approach provides a unified strategy for the convenient and rapid synthesis of important chiral amines with a high degree of regio- and enantiocontrol. chinesechemsoc.org

More innovative approaches utilize photoenzymatic catalysis to achieve asymmetric hydroamination. osti.gov In these systems, a flavin-dependent ene-reductase can photocatalytically generate a highly reactive aminium radical cation, which then participates in an asymmetric intermolecular hydroamination to yield an enantioenriched amine. illinois.eduosti.gov This method addresses the longstanding challenge of controlling reactive radical intermediates in asymmetric synthesis. osti.gov

Table 2: Asymmetric Hydroamination Approaches
Catalytic ApproachCatalyst/EnzymeSubstrate ClassKey AdvantagesReference
Transition Metal CatalysisCopper-Hydride (CuH) ComplexesUnactivated Olefins, StyrenesHigh regio- and enantiocontrol, broad substrate scope nih.govchinesechemsoc.org
Photoenzymatic CatalysisFlavin-dependent Ene-reductaseStyrenes, AlkenesControl of highly reactive radical intermediates, high enantioselectivity (up to 99% ee) illinois.eduosti.gov

Decarboxylative cross-coupling reactions provide a powerful method for generating chiral amines from readily available starting materials like α-amino acids. nih.gov This strategy leverages the inherent chirality of the amino acid pool to produce valuable enantioenriched benzylic amines.

A prominent example involves the synergistic merger of photoredox and nickel catalysis to achieve an asymmetric decarboxylative C(sp³)–C(sp²) cross-coupling. nih.gov In this process, an iridium photocatalyst and a chiral nickel complex work in concert to couple a naturally occurring α-amino acid with an aryl halide. This mild and operationally simple protocol transforms abundant feedstocks into valuable chiral products. nih.gov

Biomimetic transamination also offers a pathway that can incorporate a decarboxylative step. nih.gov These systems use catalysts inspired by pyridoxal-5'-phosphate (PLP), the cofactor in biological transaminases. The catalytic cycle can involve the formation of a ketimine intermediate, asymmetric proton shift, hydrolysis, and regeneration of the catalyst via a decarboxylative transamination with an amine source. nih.gov Furthermore, enzymatic cascades combining a transaminase with a pyruvate (B1213749) decarboxylase can be used to synthesize chiral amines efficiently by shifting unfavorable reaction equilibria. uab.catresearchgate.netcapes.gov.br

Table 3: Decarboxylative Methods for Chiral Amine Synthesis
MethodologyCatalytic SystemStarting MaterialsKey OutcomeReference
Decarboxylative Cross-CouplingIridium Photocatalyst + Chiral Nickel Complexα-Amino Acid + Aryl HalideEnantioconvergent synthesis of chiral benzylic amines nih.gov
Biomimetic TransaminationChiral Pyridoxamine Catalystα-Keto Acid/Amide + Amine SourceAsymmetric synthesis of amino acids/peptides nih.gov
Enzymatic CascadeTransaminase + Pyruvate DecarboxylaseProchiral Ketone + Amino DonorShifts equilibrium to favor chiral amine product researchgate.netcapes.gov.br

The final key structural feature of the target molecule is the methoxyethyl group. The formation of this ether linkage is typically a straightforward transformation accomplished through well-established etherification protocols.

The most common and direct method for forming the C-O bond in the methoxyethyl side chain is through a nucleophilic substitution reaction, often a Williamson ether synthesis. This strategy would involve a precursor such as 4-[(1R)-1-amino-2-hydroxyethyl]benzonitrile. The hydroxyl group of this amino alcohol would be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

A variety of reagents and conditions can be employed for this transformation. Strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation of the alcohol. The subsequent reaction with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) furnishes the desired methyl ether. Alternative methods can utilize different catalysts or activating agents to facilitate the reaction under milder conditions. organic-chemistry.org

Table 4: Common Reagents for Etherification of Alcohols
BaseMethylating AgentSolventGeneral ConditionsReference
Sodium Hydride (NaH)Methyl Iodide (CH₃I)Tetrahydrofuran (THF), Dimethylformamide (DMF)Anhydrous, 0 °C to room temperature organic-chemistry.org
Potassium tert-butoxide (t-BuOK)Dimethyl Sulfate ((CH₃)₂SO₄)THF, Dichloromethane (DCM)Anhydrous, controlled temperature researchgate.net
Silver(I) Oxide (Ag₂O)Methyl Iodide (CH₃I)DMF, AcetonitrileMild conditions, often used for sensitive substrates organic-chemistry.org

Introduction of the Methoxyethyl Group

Functional Group Interconversion from Precursors

Functional group interconversion (FGI) is a critical strategy in organic synthesis that involves converting one functional group into another, often late in a synthetic sequence, to avoid protecting group manipulations or harsh conditions that could compromise sensitive parts of the molecule. ic.ac.ukimperial.ac.uk In the context of synthesizing this compound, FGI can be employed to install the primary amine from a more stable or less reactive precursor, preserving the delicate chiral center.

A common approach involves the reduction of other nitrogen-containing functional groups. For instance, a chiral azide (B81097) precursor, 4-[(1R)-1-azido-2-methoxyethyl]-benzonitrile, could be synthesized first. The azide group is advantageous as it is relatively unreactive under many conditions and can be cleanly reduced to the primary amine without affecting the nitrile or the chiral center.

Common methods for the reduction of azides to amines include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas.

Staudinger Reaction: Treatment with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis.

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are also effective. vanderbilt.edu

Another FGI pathway is the reduction of an oxime. A precursor ketone, 4-(2-methoxyacetyl)benzonitrile, could be converted to a chiral amine via reductive amination. This process involves the formation of an imine or oxime intermediate, followed by stereoselective reduction to furnish the desired chiral amine.

The table below summarizes common FGI transformations for the synthesis of primary amines.

Precursor Functional GroupReagent/ReactionProduct Functional GroupReference(s)
Azide (-N₃)H₂, Pd/CAmine (-NH₂) vanderbilt.edu
Azide (-N₃)1. PPh₃ 2. H₂O (Staudinger)Amine (-NH₂) vanderbilt.edu
Oxime (=N-OH)H₂, Catalyst (e.g., PtO₂, Ni)Amine (-NH₂) vanderbilt.edu
Nitrile (-CN)LiAlH₄ or H₂/CatalystAminomethyl (-CH₂NH₂) vanderbilt.edu

Formation of the Benzonitrile Unit

Direct Cyanation Approaches

Direct cyanation involves the introduction of a nitrile (-CN) group onto an aromatic ring that already possesses the (1R)-1-Amino-2-methoxyethyl side chain or a suitable precursor. These methods are advantageous as they build the target molecule from a pre-functionalized aromatic core.

Sandmeyer Reaction The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate. wikipedia.orgnih.gov In this approach, a precursor such as 4-[(1R)-1-amino-2-methoxyethyl]aniline would be treated with nitrous acid (generated in situ from NaNO₂) under cold conditions to form the corresponding diazonium salt. Subsequent treatment of this salt with a copper(I) cyanide (CuCN) solution introduces the nitrile group onto the aromatic ring. wikipedia.orgnbinno.commasterorganicchemistry.comaskfilo.com Careful control of temperature is crucial to prevent decomposition of the diazonium intermediate.

Rosenmund-von Braun Reaction The Rosenmund-von Braun reaction is the synthesis of an aryl nitrile from an aryl halide using copper(I) cyanide, typically at elevated temperatures. wikipedia.orgorganic-chemistry.orgsynarchive.com A plausible precursor for this route would be 4-bromo-1-[(1R)-1-amino-2-methoxyethyl]benzene. The reaction is often performed in a high-boiling polar solvent like DMF or pyridine. organic-chemistry.org Modern modifications of this reaction have been developed to proceed at lower temperatures by using additives such as L-proline. thieme-connect.de

Palladium-Catalyzed Cyanation Modern cross-coupling chemistry offers powerful methods for aryl cyanation. Palladium-catalyzed reactions can convert aryl halides (bromides, iodides) or triflates into the corresponding nitriles under relatively mild conditions. rsc.orgnih.govresearchgate.net A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), the latter being a less toxic alternative. nih.govorganic-chemistry.org These reactions exhibit broad functional group tolerance, which is critical when dealing with a molecule containing a chiral amine. acs.orgorganic-chemistry.org

The following table outlines common direct cyanation methods.

Reaction NameStarting MaterialReagentsKey FeaturesReference(s)
Sandmeyer ReactionAryl Amine1. NaNO₂, H⁺ 2. CuCNProceeds via a diazonium salt; requires low temperatures. wikipedia.orgnih.gov
Rosenmund-von BraunAryl HalideCuCNTypically requires high temperatures (150–250 °C). wikipedia.orgthieme-connect.de
Palladium CatalysisAryl Halide/TriflatePd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Milder conditions, broad scope, tolerates sensitive functional groups. nih.govresearchgate.netorganic-chemistry.org

Functionalization of Aromatic Precursors

An alternative strategy involves starting with a simple, commercially available benzonitrile and elaborating the side chain. 4-Cyanobenzaldehyde is a common and versatile starting material for this approach. orgsyn.orgguidechem.com The synthesis would involve building the C₂ side chain from the aldehyde group while preserving the nitrile.

A potential sequence could be:

Carbon-Carbon Bond Formation: A nucleophilic addition to the aldehyde group of 4-cyanobenzaldehyde to form the C-C bond of the ethyl side chain. For example, reaction with a cyanide nucleophile (e.g., in a Strecker synthesis) or an organometallic reagent.

Stereoselective Reduction/Transformation: Conversion of the intermediate into the chiral 1-amino-2-hydroxyethyl structure. This is the key stereochemistry-determining step, which could be achieved through asymmetric reduction of a ketone or enzymatic resolution.

Methoxy Group Installation: Etherification of the hydroxyl group to form the final 2-methoxy functionality.

This approach centralizes the challenge on the stereoselective construction of the side chain. Biocatalysis, using enzymes like amine dehydrogenases, can be a powerful tool for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. nih.gov

Mechanistic Investigations of Reactions Involving 4 1r 1 Amino 2 Methoxyethyl Benzonitrile

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for a compound like 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile would fundamentally involve mapping the energetic landscape from reactants to products. This process identifies the most favorable routes and the high-energy transition states that must be overcome. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for modeling these pathways and calculating the geometries and energies of transition state structures. mit.edu

Radical-Polar Crossover Mechanisms

Radical-polar crossover reactions represent a class of transformations where a radical intermediate is converted into an ionic intermediate, or vice versa. thieme-connect.deacs.org This type of mechanism can be relevant for benzylic compounds, where the benzylic position can be susceptible to radical formation. A hypothetical radical-polar crossover pathway involving this compound could be initiated by a single-electron transfer (SET) event. The resulting radical could then undergo further transformation before a subsequent electron transfer leads to a polar intermediate, which would then proceed to the final product. researchgate.net Such mechanisms are often invoked in photoredox and electrochemical reactions. chemistryviews.org

Imine-Mediated Pathways

The primary amine functionality in this compound makes it a candidate for reactions proceeding through imine or iminium ion intermediates. The reaction of the amine with a carbonyl compound, for example, would proceed through the formation of a carbinolamine intermediate, which then dehydrates to form an imine (also known as a Schiff base). chemistrysteps.commasterorganicchemistry.comchemistrysteps.compressbooks.pub The formation of the imine is typically reversible and catalyzed by mild acid. chemistrysteps.com This imine can then act as an electrophile in subsequent reactions.

Kinetic Studies and Kinetic Isotope Effects (KIE)

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them.

Stereodetermining Step Analysis

For a chiral molecule such as this compound, the stereochemical outcome of a reaction is of paramount importance. The stereodetermining step is the first irreversible step in a reaction sequence that establishes the stereochemistry of the product. This may or may not be the same as the rate-determining step. Analysis of the stereochemical distribution of the products provides critical information about the transition state geometry of the stereodetermining step.

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state of the rate-determining step. By replacing an atom at or near the reacting center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A primary KIE is observed when a bond to the isotopic atom is broken in the RDS, while a secondary KIE can provide information about changes in hybridization or steric environment at the labeled position during the transition state.

While no specific data tables for this compound are available, a hypothetical kinetic study could yield data similar to the following generalized examples for a reaction involving a chiral amine.

Table 1: Hypothetical Rate Data for a Reaction of an Amine

Experiment[Amine] (M)[Reactant B] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.21.5 x 10⁻⁴

This hypothetical data suggests the reaction is first order with respect to the amine and zero order with respect to reactant B.

Table 2: Hypothetical Kinetic Isotope Effect Data

Substrate IsotopeRate Constant (k)kH/kD
H2.8 x 10⁻³1.0
D (at α-carbon)2.5 x 10⁻³1.12

A secondary kinetic isotope effect of 1.12 might suggest a change in hybridization at the α-carbon from sp³ to sp² in the transition state.

Role of Catalysts and Reagents in Reaction Mechanism

Cooperative Catalysis Mechanisms

There is no available research that specifically investigates the involvement of this compound in cooperative catalytic systems. Mechanistic studies detailing its interaction with other catalysts, the nature of any synergistic effects, or the transition states involved have not been reported.

Ligand Effects on Stereoselectivity

No studies have been published that detail the influence of different ligands on the stereoselectivity of reactions catalyzed by or involving this compound. Research on how varying ligand properties (e.g., sterics, electronics) might modulate the enantiomeric excess or diastereomeric ratio of products in reactions with this specific chiral amine is absent from the literature.

Following a comprehensive search for scientific literature, it has been determined that there are no specific theoretical and computational chemistry studies available for the compound “this compound” that correspond to the detailed outline provided.

The requested topics—including Quantum Chemical Calculations, Density Functional Theory for Transition State Analysis, Prediction of Enantioselectivity, Conformational Analysis, and Global Reaction Route Mapping for stereoinversion pathways—are highly specialized areas of computational chemistry. While extensive research exists on these methodologies, their application to this specific molecule has not been published in the available scientific literature.

As a result, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that focuses solely on “this compound” as requested. Providing generalized information on the computational methods would not adhere to the strict requirement of focusing exclusively on the specified compound. To maintain scientific accuracy and avoid generating unsubstantiated information, the article cannot be produced.

Theoretical and Computational Chemistry Studies on 4 1r 1 Amino 2 Methoxyethyl Benzonitrile

Global Reaction Route Mapping (GRRM) for Stereoinversion Pathways

Exploration of Achiral and Chiral Intermediates

There is no available research detailing the theoretical exploration of achiral and chiral intermediates in the context of the synthesis or transformation of 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile. Computational studies on similar chiral amines and benzonitrile (B105546) derivatives exist, but per the user's instructions, this article is strictly limited to the specified compound.

Energy Profiles of Stereochemical Transformations

Similarly, no data from computational studies on the energy profiles of stereochemical transformations involving this compound could be located. Such studies would typically involve quantum mechanical calculations to determine the transition state energies and reaction pathways for processes like racemization or epimerization, but this information is not present in the available literature for this molecule.

In the absence of specific research, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further research in the field of computational chemistry would be necessary to generate the data required to populate these sections.

Chemical Transformations and Derivatization of 4 1r 1 Amino 2 Methoxyethyl Benzonitrile

Functional Group Interconversions at the Amino Moiety

The primary amino group is a nucleophilic center and can readily participate in a range of bond-forming reactions.

Acylation and Sulfonylation

Acylation of the primary amine with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would provide sulfonamides. These reactions are typically high-yielding and can be used to introduce a wide variety of substituents.

Table 1: Plausible Acylation and Sulfonylation Reactions

Reagent Product Structure Expected Product Class
Acetyl chloride 4-[(1R)-1-(Acetylamino)-2-methoxyethyl]-benzonitrile Amide
Benzoyl chloride 4-[(1R)-1-(Benzoylamino)-2-methoxyethyl]-benzonitrile Amide

Amidation and Ureation

The formation of ureas can be achieved by reacting the amine with isocyanates. This reaction is generally rapid and proceeds under mild conditions.

Table 2: Plausible Ureation Reaction

Reagent Product Structure Expected Product Class

Formation of Imines and Heterocycles

Condensation of the primary amine with aldehydes or ketones, typically under acidic catalysis with removal of water, would lead to the formation of imines (Schiff bases). These imines can be further reduced to secondary amines. The bifunctional nature of 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile also makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles, although specific examples are not documented.

Modifications of the Nitrile Group

The nitrile group can undergo both hydrolysis and reduction to yield other important functional groups.

Hydrolysis to Carboxylic Acids and Amides

Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis would yield a primary amide, while complete hydrolysis would afford a carboxylic acid. The conditions for these transformations can be controlled to favor one product over the other.

Table 3: Plausible Nitrile Hydrolysis Reactions

Conditions Product Structure Expected Product Class
H₂SO₄ (conc.), heat 4-[(1R)-1-Amino-2-methoxyethyl]-benzamide Amide

Reduction to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation would result in a diamine derivative.

Table 4: Plausible Nitrile Reduction Reaction

Reagent Product Structure Expected Product Class

Cycloaddition Reactions of Nitriles

The benzonitrile (B105546) moiety is a prime candidate for cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. A common and well-established transformation is the reaction of nitriles with azides to synthesize tetrazoles. This reaction is typically catalyzed by Lewis or Brønsted acids. Given the presence of the amino group in the molecule, intramolecular catalysis or participation is a possibility that could influence the reaction's feasibility and outcome.

Table 1: Potential Cycloaddition Reactions of the Nitrile Group

Reaction TypeReagentsPotential Product
[3+2] CycloadditionSodium Azide (B81097) (NaN₃), Ammonium Chloride (NH₄Cl)5-{4-[(1R)-1-Amino-2-methoxyethyl]phenyl}-1H-tetrazole
1,3-Dipolar CycloadditionNitrile Oxides (RCNO)3-Substituted-5-{4-[(1R)-1-Amino-2-methoxyethyl]phenyl}-1,2,4-oxadiazole

Transformations of the Methoxyethyl Side Chain

The methoxyethyl side chain presents opportunities for functional group interconversion.

Ether Cleavage and Exchange

The methyl ether of the methoxyethyl group can potentially be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would yield the corresponding primary alcohol. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the primary nature of the carbon bearing the methoxy (B1213986) group, an SN2 mechanism is expected. Given the presence of a chiral center, reaction conditions would need to be carefully controlled to avoid racemization. Ether exchange reactions, where a different alkoxy group replaces the methoxy group, could also be envisioned under specific catalytic conditions.

Oxidation and Reduction Reactions

The methoxyethyl side chain is generally robust towards typical oxidizing and reducing agents that would, for example, transform the nitrile or amine groups. However, under forcing oxidative conditions, cleavage of the carbon-carbon bond or oxidation at the benzylic position could potentially occur, though this is less predictable without experimental data. Reduction of the methoxy group is not a common transformation.

Stereoselective Derivatization Maintaining or Modifying Chirality

The (1R)-1-amino-2-methoxyethyl group is a key feature of the molecule, and its stereochemistry is crucial. Derivatization reactions can be designed to either preserve or invert this chirality.

Reactions Preserving Enantiomeric Purity

A variety of reactions can be performed on the primary amino group that are unlikely to affect the adjacent chiral center, thus preserving the enantiomeric purity. These include acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination. The choice of reagents and reaction conditions is critical to prevent any side reactions that could lead to racemization.

Table 2: Examples of Reactions Preserving Enantiomeric Purity

Reaction TypeReagentProduct Type
AcylationAcetyl chlorideN-{1-[4-(cyanophenyl)]-2-methoxyethyl}acetamide
Sulfonylationp-Toluenesulfonyl chlorideN-{1-[4-(cyanophenyl)]-2-methoxyethyl}-4-methylbenzenesulfonamide
Reductive AminationAcetone, Sodium borohydrideN-isopropyl-4-[(1R)-1-amino-2-methoxyethyl]-benzonitrile

Controlled Stereochemical Inversion

Achieving a controlled stereochemical inversion at the chiral center would likely require a multi-step sequence. One common strategy involves a substitution reaction with inversion of configuration (an S_N2 reaction). For example, the amino group could be converted into a good leaving group, such as a tosylate, after protection of the nitrile. Subsequent displacement with a nucleophile would proceed with inversion of stereochemistry. Another approach could involve an oxidation-reduction sequence, where the secondary alcohol (if the methoxy group were cleaved) is oxidized to a ketone and then asymmetrically reduced to the opposite enantiomer of the alcohol, followed by re-introduction of the amine.

It is important to reiterate that the reactions and products described in this article are based on established principles of organic chemistry and the known reactivity of the functional groups present in this compound. Without specific experimental data for this compound, these descriptions remain predictive.

Synthesis of Diastereomers

The synthesis of diastereomers of this compound typically involves the preparation of a racemic mixture of 4-(1-amino-2-methoxyethyl)benzonitrile (B12097732), followed by chiral resolution to separate the enantiomers. The resulting (1S)-1-amino-2-methoxyethyl]-benzonitrile is the diastereomer of the (1R) enantiomer.

Step 1: Synthesis of Racemic 4-(1-Amino-2-methoxyethyl)benzonitrile

A common route to the racemic compound involves the reduction of an α-methoxy ketone precursor. This can be conceptualized in the following theoretical stages, starting from 4-cyanobenzaldehyde (B52832):

Grignard Reaction: Reaction of 4-cyanobenzaldehyde with a methoxymethyl Grignard reagent (CH₃OCH₂MgCl) would yield the corresponding secondary alcohol, 4-(1-hydroxy-2-methoxyethyl)benzonitrile.

Oxidation: The secondary alcohol can be oxidized to the α-methoxy ketone, 4-(2-methoxyacetyl)benzonitrile, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Reductive Amination: The ketone is then converted to the racemic amine, 4-(1-amino-2-methoxyethyl)benzonitrile. This can be achieved through various methods, including the formation of an oxime followed by reduction, or direct reductive amination using a nitrogen source and a reducing agent. A common laboratory reducing agent for such transformations is sodium borohydride.

Step 2: Chiral Resolution of Racemic 4-(1-Amino-2-methoxyethyl)benzonitrile

The separation of the racemic amine into its constituent enantiomers is most effectively achieved through the formation of diastereomeric salts using a chiral resolving agent. Optically active acids, such as tartaric acid and its derivatives, are frequently employed for this purpose due to their availability and effectiveness in forming crystalline salts with amines. ulisboa.ptrsc.org

The process of diastereomeric resolution can be outlined as follows:

Salt Formation: The racemic mixture of 4-(1-amino-2-methoxyethyl)benzonitrile is treated with an enantiomerically pure chiral acid, for example, (+)-tartaric acid, in a suitable solvent like methanol (B129727) or ethanol. This reaction forms a mixture of two diastereomeric salts:

(1R)-4-(1-Amino-2-methoxyethyl)benzonitrile-(+)-tartrate

(1S)-4-(1-Amino-2-methoxyethyl)benzonitrile-(+)-tartrate

Fractional Crystallization: These diastereomeric salts possess different physical properties, including solubility in a given solvent. pbworks.com By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. quora.com

Isolation and Purification: The crystallized salt is isolated by filtration. It can be further purified by recrystallization to achieve a high diastereomeric purity.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free amine. The desired enantiomer can then be extracted from the aqueous solution using an organic solvent. This process yields one of the pure enantiomers. The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar process of basification and extraction.

The following table summarizes the expected outcomes of the chiral resolution process.

StepProcedureExpected OutcomeKey Parameters
1Salt FormationFormation of a mixture of diastereomeric tartrate salts.Choice of chiral acid (e.g., (+)-tartaric acid), solvent (e.g., methanol).
2Fractional CrystallizationPreferential precipitation of the less soluble diastereomeric salt.Solvent polarity, temperature, cooling rate.
3IsolationSeparation of the crystalline salt by filtration.-
4Liberation of AmineRecovery of the enantiomerically pure amine by treatment with base.pH adjustment, extraction solvent.

The efficiency of the resolution is dependent on the difference in solubility between the diastereomeric salts and the careful execution of the crystallization and isolation steps. The optical purity of the final separated enantiomers is typically determined by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

Potential Applications As a Chiral Scaffold in Catalysis and Materials Science Non Biological

Development as a Chiral Ligand in Asymmetric Catalysis

The presence of a primary amine and a methoxy (B1213986) group in proximity to a chiral center allows for the potential development of bidentate ligands. These ligands can coordinate with metal centers, creating a chiral environment that can influence the stereochemical outcome of chemical reactions.

While specific research on the application of 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile as a ligand in metal-catalyzed reactions is not extensively documented, its structure suggests potential. Derivatives of this compound could theoretically be employed in various transformations:

Asymmetric Hydrogenation: The amine functionality could be further derivatized, for instance, into a phosphine-amine ligand. Such ligands are known to be effective in the rhodium- or iridium-catalyzed asymmetric hydrogenation of prochiral olefins and ketones. The stereochemistry of the resulting product would be dictated by the chiral pocket created by the ligand around the metal center.

C-C Bond Formation: In reactions like asymmetric allylic alkylation or Heck reactions, palladium catalysts are often employed with chiral ligands. The nitrogen and potentially the oxygen atom of a modified this compound could coordinate to the palladium, inducing enantioselectivity in the carbon-carbon bond-forming step.

A hypothetical application in asymmetric hydrogenation is presented in the table below:

Catalyst System Substrate Potential Product Expected Outcome
Rh(I) or Ir(I) complex with a ligand derived from this compoundProchiral olefin (e.g., methyl (Z)-α-acetamidocinnamate)Chiral α-amino acid derivativeHigh enantiomeric excess of one enantiomer

The primary amine in this compound makes it a candidate for use in organocatalysis. Primary amines can act as catalysts in various reactions, such as Michael additions and aldol (B89426) reactions, by forming transient enamines or iminium ions with carbonyl compounds. The inherent chirality of the molecule could then direct the stereochemical course of the reaction.

Reaction Type Role of this compound Substrates Potential Product
Asymmetric Michael AdditionForms a chiral enamine with a donor moleculeα,β-Unsaturated aldehyde and a nucleophile (e.g., a ketone)Chiral 1,5-dicarbonyl compound
Asymmetric Aldol ReactionForms a chiral enamine with a ketoneKetone and an aldehydeChiral β-hydroxy ketone

Role as a Chiral Building Block for Advanced Organic Materials

The combination of a chiral center and reactive functional groups allows for the incorporation of this compound into larger, more complex molecular architectures for materials science applications.

The primary amine of this compound can be used as a monomer in polymerization reactions. For example, it could react with diacyl chlorides to form chiral polyamides or with diisocyanates to form chiral polyureas. The presence of the chiral unit in the polymer backbone could impart unique properties to the resulting material, such as the ability to selectively recognize other chiral molecules.

The benzonitrile (B105546) group offers a site for further chemical modification, which could be exploited to create optically active materials with interesting photophysical or electronic properties. For instance, the nitrile could be hydrolyzed to a carboxylic acid and then coupled with other chromophores to create chiral dyes or liquid crystals. The chirality of the this compound unit would be expected to influence the supramolecular organization of these materials, potentially leading to chiroptical properties like circular dichroism or circularly polarized luminescence.

Probing Fundamental Mechanistic Principles in Chiral Systems

Due to its relatively simple and well-defined structure, this compound could serve as a model compound for studying fundamental aspects of chirality. For example, it could be used to investigate the mechanisms of chiral recognition, where one chiral molecule interacts preferentially with one enantiomer of another chiral molecule. Spectroscopic techniques such as NMR and circular dichroism could be employed to study these interactions in detail, providing insights that could be valuable for the design of new chiral catalysts and materials.

Future Research Directions and Outlook in the Chemistry of 4 1r 1 Amino 2 Methoxyethyl Benzonitrile

Development of Novel and Sustainable Synthetic Routes

Table 1: Potential Sustainable Synthetic Approaches

Synthetic StrategyPotential AdvantagesKey Research Focus
Chemoenzymatic SynthesisHigh enantioselectivity, mild reaction conditions, reduced waste.Identification and engineering of suitable enzymes (e.g., transaminases, reductases).
Catalytic Asymmetric SynthesisHigh atom economy, potential for scalability.Development of novel chiral catalysts and ligands for asymmetric C-N bond formation.
Flow ChemistryImproved safety, scalability, and process control.Optimization of reaction conditions in continuous flow reactors.

Advanced Mechanistic Insights through Emerging Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile is crucial for optimizing existing transformations and designing new ones. Future research will likely employ a combination of advanced spectroscopic and computational techniques to probe reaction intermediates and transition states. In-situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reaction kinetics and the formation of transient species.

Computational studies, particularly using Density Functional Theory (DFT), will be invaluable for elucidating reaction pathways, predicting stereochemical outcomes, and understanding the role of catalysts and solvents. dntb.gov.uaresearchgate.net These theoretical investigations can guide experimental design and accelerate the discovery of new reactions. The combination of experimental and computational data will provide a comprehensive picture of the molecule's reactivity. researchgate.net

Exploration of New Chemical Transformations for Diverse Scaffold Generation

The unique combination of a primary amine, a methoxy (B1213986) ether, and a benzonitrile (B105546) group in this compound makes it a versatile building block for the synthesis of a wide range of molecular scaffolds. Future research should explore novel transformations of these functional groups. For instance, the primary amine can be a nucleophile in various C-N bond-forming reactions, such as the synthesis of amides, sulfonamides, and substituted amines. The benzonitrile group can be transformed into other functional groups, including tetrazoles, amidines, and carboxylic acids, through various cycloaddition and hydrolysis reactions. The development of one-pot or tandem reactions starting from this compound could provide efficient access to complex and structurally diverse molecules. cardiff.ac.uk

Expansion of Applications in Non-Biological Catalysis and Materials Science

Beyond its potential as a synthetic intermediate, this compound and its derivatives could find applications in non-biological catalysis and materials science. The chiral amine moiety makes it a candidate for use as a chiral ligand in asymmetric catalysis, potentially mediating a variety of metal-catalyzed transformations with high enantioselectivity.

In materials science, the rigid benzonitrile group and the potential for hydrogen bonding from the amine and ether functionalities suggest that this compound could be a useful monomer or building block for the synthesis of novel polymers, liquid crystals, or supramolecular assemblies. Future research could investigate the incorporation of this chiral unit into polymer backbones to create materials with unique chiroptical properties or explore its use in the formation of functional organic frameworks.

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile, and what methodological considerations are critical for stereochemical control?

  • Answer : The compound's synthesis typically involves asymmetric catalysis or chiral pool strategies to establish the (1R) configuration. For example, a Mitsunobu reaction could introduce the methoxyethyl group while retaining stereochemistry. Protecting groups (e.g., tert-butoxycarbonyl [Boc]) may be used to prevent side reactions at the amino group. Post-synthetic purification via recrystallization or chromatography ensures enantiomeric purity .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Answer :

  • X-ray crystallography provides unambiguous confirmation of molecular geometry and stereochemistry, as demonstrated for structurally similar benzonitrile derivatives .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves the methoxyethyl and nitrile substituents.
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₂N₂O) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Answer : Refer to safety data sheets (SDS) for nitrile-containing compounds:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer :

  • Dose-response assays : Validate activity across multiple concentrations to rule out false positives/negatives.
  • Structural analogs : Compare activity of enantiomers (e.g., (1R) vs. (1S)) to assess stereochemical dependence.
  • Target validation : Use knockout cell lines or competitive binding assays to confirm specificity .

Q. What advanced methods ensure enantiomeric purity during synthesis and quality control?

  • Answer :

  • Chiral HPLC : Utilize columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) to separate enantiomers.
  • Optical rotation measurements : Compare [α]D values against a pure (1R) reference standard.
  • Vibrational circular dichroism (VCD) : Provides stereochemical confirmation at the molecular level .

Q. How does the (1R) configuration influence the compound’s interaction with biological targets?

  • Answer : The stereochemistry affects binding affinity to chiral receptors or enzymes. For example:

  • Molecular docking simulations : Predict preferential binding of the (1R) enantiomer to active sites.
  • Pharmacophore modeling : Map hydrogen-bonding interactions between the amino group and target residues .

Q. What strategies optimize the compound’s solubility and bioavailability for in vitro studies?

  • Answer :

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility.
  • Prodrug design : Modify the amino group with acetyl or phosphate moieties for improved membrane permeability.
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for stable dispersion .

Data Analysis and Experimental Design

Q. How should researchers design dose-escalation studies to minimize cytotoxicity while maintaining efficacy?

  • Answer :

  • MTT/PrestoBlue assays : Establish IC₅₀ values in relevant cell lines.
  • Pharmacokinetic profiling : Measure plasma half-life and clearance rates in animal models.
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare treatment groups .

Q. What computational tools are effective for predicting the compound’s metabolic stability?

  • Answer :

  • CYP450 inhibition assays : Identify major metabolic pathways using human liver microsomes.
  • In silico tools : SwissADME or ADMET Predictor™ estimate metabolic liabilities (e.g., nitrile hydrolysis).
  • Isotope labeling : Track metabolites via ¹⁴C or ³H radiolabeling .

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Reactant of Route 1
Reactant of Route 1
4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.